molecular formula C16H16N2OS3 B14949963 3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile

3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B14949963
M. Wt: 348.5 g/mol
InChI Key: KLZQOWYWFSIUTI-UHFFFAOYSA-N
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Description

3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a thiazole precursor with butylsulfanyl and phenylethylsulfanyl reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(Butylsulfanyl)-2,2’-bithiophene: A related compound with similar sulfur-containing groups.

    2-Oxo-2-phenylethyl formate: Shares the phenylethyl group but differs in overall structure and properties.

Uniqueness

3-(Butylsulfanyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-1,2-thiazole-4-carbonitrile stands out due to its unique combination of butylsulfanyl and phenylethylsulfanyl groups attached to the thiazole ring

Properties

Molecular Formula

C16H16N2OS3

Molecular Weight

348.5 g/mol

IUPAC Name

3-butylsulfanyl-5-phenacylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C16H16N2OS3/c1-2-3-9-20-15-13(10-17)16(22-18-15)21-11-14(19)12-7-5-4-6-8-12/h4-8H,2-3,9,11H2,1H3

InChI Key

KLZQOWYWFSIUTI-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NSC(=C1C#N)SCC(=O)C2=CC=CC=C2

Origin of Product

United States

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